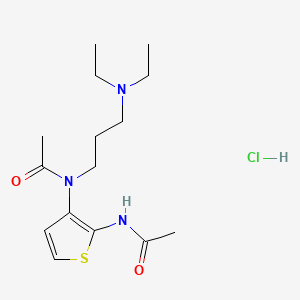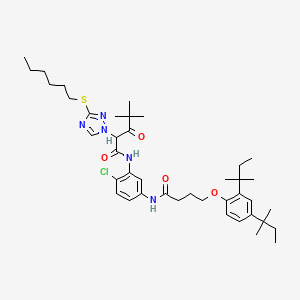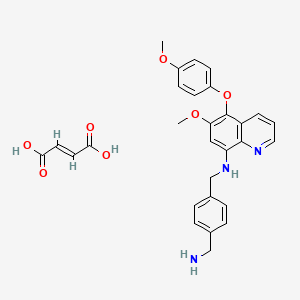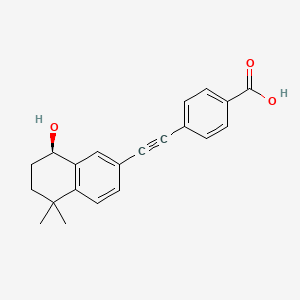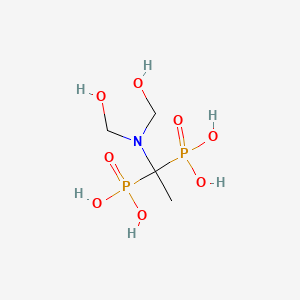
(1-(Bis(hydroxymethyl)amino)ethylidene)bisphosphonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-(Bis(hydroxymethyl)amino)ethylidene)bisphosphonic acid is a chemical compound with the molecular formula C4H13NO8P2. It is a bisphosphonate, a class of compounds characterized by two phosphonate (PO(OH)2) groups attached to a central carbon atom. Bisphosphonates are known for their ability to inhibit bone resorption, making them valuable in the treatment of bone diseases such as osteoporosis .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-(Bis(hydroxymethyl)amino)ethylidene)bisphosphonic acid typically involves the reaction of a suitable amine with a phosphonic acid derivative. One common method involves the reaction of formaldehyde with an amine to form a bis(hydroxymethyl)amine intermediate, which is then reacted with a phosphonic acid derivative under controlled conditions to yield the desired bisphosphonic acid .
Industrial Production Methods
Industrial production of bisphosphonates, including this compound, often involves large-scale synthesis using similar reaction pathways. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pH, and reaction time to ensure consistent product quality .
化学反应分析
Types of Reactions
(1-(Bis(hydroxymethyl)amino)ethylidene)bisphosphonic acid can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to formic acid derivatives.
Reduction: The compound can be reduced to form simpler phosphonic acid derivatives.
Substitution: The hydroxymethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl groups can yield formic acid derivatives, while substitution reactions can introduce new functional groups, leading to a variety of bisphosphonic acid derivatives with different properties .
科学研究应用
Chemistry
In chemistry, (1-(Bis(hydroxymethyl)amino)ethylidene)bisphosphonic acid is used as a reagent in the synthesis of other bisphosphonate compounds.
Biology
In biological research, this compound is studied for its effects on bone metabolism. Bisphosphonates are known to inhibit osteoclast-mediated bone resorption, making them valuable in the study of bone diseases and the development of new treatments for conditions such as osteoporosis .
Medicine
Medically, this compound and related bisphosphonates are used in the treatment of bone diseases. They are particularly effective in preventing bone loss and fractures in patients with osteoporosis and other bone-related conditions .
Industry
In industry, bisphosphonates are used as corrosion inhibitors and complexing agents. Their ability to bind to metal ions makes them useful in various industrial applications, including water treatment and the prevention of scale formation in pipes and boilers .
作用机制
The mechanism of action of (1-(Bis(hydroxymethyl)amino)ethylidene)bisphosphonic acid involves its binding to hydroxyapatite, a mineral component of bone. This binding inhibits the activity of osteoclasts, the cells responsible for bone resorption. By preventing osteoclasts from breaking down bone tissue, bisphosphonates help maintain bone density and reduce the risk of fractures .
相似化合物的比较
Similar Compounds
Similar compounds to (1-(Bis(hydroxymethyl)amino)ethylidene)bisphosphonic acid include other bisphosphonates such as alendronate, risedronate, and zoledronic acid. These compounds share the common feature of two phosphonate groups attached to a central carbon atom but differ in their side chains and specific chemical properties .
Uniqueness
What sets this compound apart is its unique bis(hydroxymethyl)amino group, which provides distinct chemical reactivity and biological activity. This structural feature allows for specific interactions with biological targets and offers potential advantages in certain applications, such as enhanced binding to bone mineral and improved therapeutic efficacy .
属性
CAS 编号 |
79915-69-8 |
|---|---|
分子式 |
C4H13NO8P2 |
分子量 |
265.10 g/mol |
IUPAC 名称 |
[1-[bis(hydroxymethyl)amino]-1-phosphonoethyl]phosphonic acid |
InChI |
InChI=1S/C4H13NO8P2/c1-4(14(8,9)10,15(11,12)13)5(2-6)3-7/h6-7H,2-3H2,1H3,(H2,8,9,10)(H2,11,12,13) |
InChI 键 |
QXVJRDMNUOAUNI-UHFFFAOYSA-N |
规范 SMILES |
CC(N(CO)CO)(P(=O)(O)O)P(=O)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


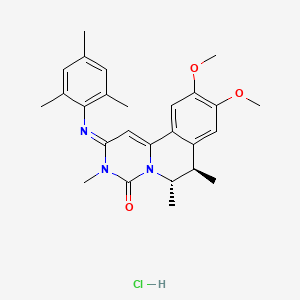
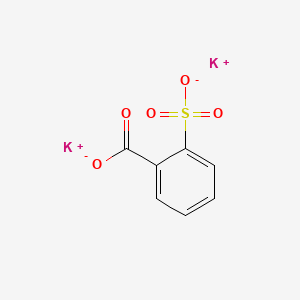
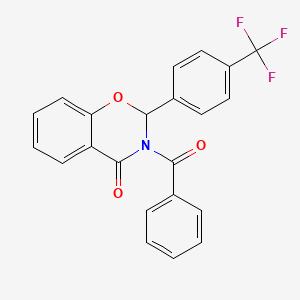

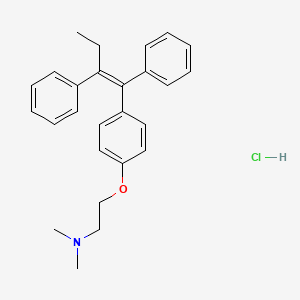
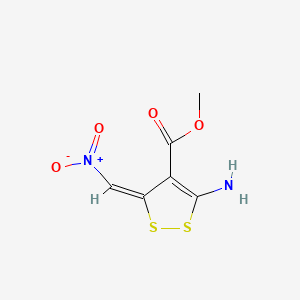
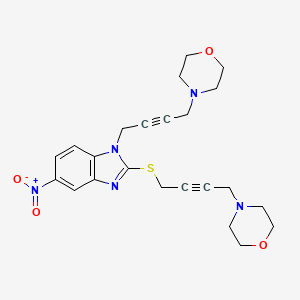
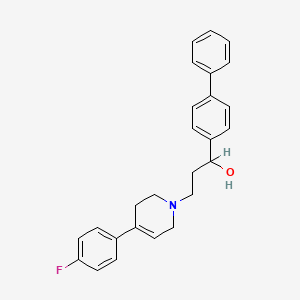
![3-O-[2-[benzyl(methyl)amino]ethyl] 5-O-(cyclopropylmethyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride](/img/structure/B12739282.png)
